6,8-Dibromoquinolin-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5Br2NO |
|---|---|
Molecular Weight |
302.95 g/mol |
IUPAC Name |
6,8-dibromoquinolin-5-ol |
InChI |
InChI=1S/C9H5Br2NO/c10-6-4-7(11)9(13)5-2-1-3-12-8(5)6/h1-4,13H |
InChI Key |
GQQGZABVZPHMNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2O)Br)Br)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 6,8 Dibromoquinolin 5 Ol and Analogous Dibrominated Quinoline Frameworks
Direct Bromination Approaches to Dibrominated Quinolinols
Direct bromination of quinolinol precursors, particularly 8-hydroxyquinoline (B1678124), is a common strategy for producing dibrominated derivatives. The regioselectivity and outcome of these reactions are highly dependent on the reaction conditions.
The bromination of 8-hydroxyquinoline (also known as 8-quinolinol) has been the subject of various studies to understand the regioselectivity of the reaction. researchgate.netacgpubs.org When 8-hydroxyquinoline is treated with molecular bromine, the substitution typically occurs at the 5- and 7-positions, yielding 5,7-dibromo-8-hydroxyquinoline. researchgate.netacgpubs.orgresearchgate.net The activating effect of the hydroxyl group at the C-8 position directs electrophilic substitution to the ortho (C-7) and para (C-5) positions of the carbocyclic ring.
Studies have shown that the reaction can produce a mixture of mono- and di-bromo derivatives. researchgate.netacgpubs.org For instance, the monobromination of 8-hydroxyquinoline can lead to 7-bromo-8-hydroxyquinoline. researchgate.netacgpubs.org The ratio of these products is influenced by the stoichiometry of the bromine used. researchgate.net In contrast, the bromination of 8-methoxyquinoline (B1362559) with variable equivalents of bromine has been shown to regioselectively yield 5-bromo-8-methoxyquinoline (B186703) as the sole product. acgpubs.orgresearchgate.net Similarly, the bromination of 8-aminoquinoline (B160924) can result in a mixture of 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline, depending on the amount of bromine used. acgpubs.orgresearchgate.net
The conditions for the dibromination of 8-hydroxyquinoline have been optimized to achieve high yields of the desired 5,7-dibromo-8-hydroxyquinoline. researchgate.net The choice of solvent and the equivalents of bromine are critical factors. Solvents such as acetic acid and methanol (B129727) have been used, with moderate yields reported. researchgate.net However, using 2.1 equivalents of bromine can lead to a 90% yield of 5,7-dibromo-8-hydroxyquinoline with a complete conversion of the starting material, regardless of the solvent. researchgate.net When fewer than 2.1 equivalents of bromine are used, a mixture of mono- and di-brominated products is typically obtained. researchgate.net
For example, treating 8-hydroxyquinoline with 1.5 equivalents of bromine in acetonitrile (B52724) can yield a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. acgpubs.orgresearchgate.net The reaction of 8-aminoquinoline with 2 equivalents of bromine leads to the formation of 5,7-dibromo-8-aminoquinoline in high yield (99%). acgpubs.orgresearchgate.net
| Starting Material | Equivalents of Br₂ | Solvent | Temperature | Products | Yield | Reference |
|---|---|---|---|---|---|---|
| 8-Hydroxyquinoline | 2.1 | N/A | N/A | 5,7-Dibromo-8-hydroxyquinoline | 90% | researchgate.net |
| 8-Hydroxyquinoline | 1.5 | CH₃CN | 0 °C | 5,7-Dibromo-8-hydroxyquinoline and 7-Bromo-8-hydroxyquinoline | 37% (isolated mixture) | acgpubs.orgresearchgate.net |
| 8-Aminoquinoline | 2 | CH₂Cl₂ | Room Temp | 5,7-Dibromo-8-aminoquinoline | 99% | acgpubs.orgresearchgate.net |
| 8-Aminoquinoline | 1.5 | CH₂Cl₂ | Room Temp | Mixture of 5,7-Dibromo-8-aminoquinoline and 5-Bromo-8-aminoquinoline | 42:58 ratio | acgpubs.orgresearchgate.net |
| 8-Methoxyquinoline | 1.1 | CHCl₃ | Room Temp | 5-Bromo-8-methoxyquinoline | 92% | acgpubs.orgresearchgate.net |
Synthesis of 6,8-Dibromoquinoline (B11842131) Derivatives as Precursors
The synthesis of 6,8-dibromoquinoline can be achieved through a two-step process starting from 1,2,3,4-tetrahydroquinoline (B108954). nih.gov The first step involves the direct bromination of 1,2,3,4-tetrahydroquinoline to produce 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348). researchgate.netresearchgate.net This intermediate can then be subjected to aromatization to yield 6,8-dibromoquinoline. nih.gov A common reagent used for this dehydrogenation step is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.netnih.gov The reaction is typically carried out by refluxing a solution of 6,8-dibromo-1,2,3,4-tetrahydroquinoline and DDQ in a solvent such as benzene (B151609), resulting in a high yield (88%) of 6,8-dibromoquinoline. nih.gov More recently, N-bromosuccinimide (NBS) has been utilized for a one-pot bromination and dehydrogenation of tetrahydroquinolines to produce polybromoquinolines. nih.gov
| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | DDQ | Benzene | Reflux, 36 h | 6,8-Dibromoquinoline | 88% | nih.gov |
Once synthesized, 6,8-dibromoquinoline serves as a versatile precursor for the creation of other disubstituted quinoline (B57606) derivatives. nih.gov The bromine atoms at the 6- and 8-positions can be replaced or can direct the introduction of other functional groups. For example, the direct nitration of 6,8-dibromoquinoline can yield the corresponding 5-nitro derivative, which can then be a precursor for amino derivatives. nih.gov This highlights the utility of 6,8-dibromoquinoline as a key intermediate in the synthesis of more complex, functionalized quinoline molecules. nih.gov
Indirect Synthesis of Dibrominated Quinoline Core Structures
While direct bromination of quinoline and its derivatives is a prevalent method, indirect synthetic routes offer alternative pathways to dibrominated quinoline core structures. These methods typically involve the construction of the quinoline ring from precursors that already contain bromine atoms. Although less commonly detailed in the provided search results, such strategies are a fundamental part of heterocyclic synthesis. These approaches can provide access to isomers that are difficult to obtain through direct electrophilic substitution on the preformed quinoline ring. A review of domino reactions for the synthesis of 1,2,3,4-tetrahydroquinolines suggests various methods for ring construction, which could potentially be adapted using brominated starting materials. nih.gov
Strategies Involving Pre-functionalized Quinoline Rings
A primary and direct approach to synthesizing dibrominated quinolinol frameworks involves the electrophilic bromination of a quinoline ring that already possesses activating substituents, such as a hydroxyl (-OH) or methoxy (B1213986) (-OCH3) group. These groups direct the incoming bromine atoms to specific positions on the benzene portion of the quinoline scaffold.
A prominent example of this strategy is the synthesis of 5,7-dibromo-8-hydroxyquinoline from 8-hydroxyquinoline. acgpubs.org The reaction is typically carried out by treating 8-hydroxyquinoline with a solution of bromine in a suitable solvent like chloroform. The mixture is stirred at room temperature, leading to the formation of the dibrominated product. acgpubs.org This method can be adapted to produce various dibrominated isomers depending on the starting material.
Furthermore, these pre-functionalized systems can be subjected to subsequent reactions to yield other derivatives. For instance, 5,7-dibromoquinolin-8-ol can be methylated to produce 5,7-dibromo-8-methoxyquinoline (B102607). acgpubs.org This is achieved by reacting the hydroxyl compound with a methylating agent like dimethyl sulfate (B86663) in the presence of a base. acgpubs.org Another approach involves the direct bromination of 8-methoxyquinoline, which can yield 5-bromo-8-methoxyquinoline under controlled conditions. acgpubs.org The straightforward bromination of 1,2,3,4-tetrahydroquinoline is also utilized to prepare various bromoquinoline derivatives that can be aromatized to yield the final quinoline products. nih.gov
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline | Bromine (Br₂), Chloroform (CHCl₃), Room Temperature | 5,7-Dibromo-8-hydroxyquinoline | Not specified | acgpubs.org |
| 5,7-Dibromoquinolin-8-ol | Dimethyl sulfate (Me₂SO₄), Sodium hydroxide (B78521) (NaOH), Water, 70-80 °C | 5,7-Dibromo-8-methoxyquinoline | Not specified | acgpubs.org |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Benzene, Reflux | 6,8-Dibromoquinoline | 88% | nih.gov |
Modifications of Existing Dibrominated Quinoline-5,8-dione Systems for Diversification
Dibrominated quinoline-5,8-diones are highly versatile intermediates that allow for significant structural diversification. The electron-deficient quinone ring is susceptible to a variety of nucleophilic addition and substitution reactions, providing access to a broad library of novel quinoline derivatives. ucc.ie
One strategy begins with the synthesis of the dione (B5365651) framework itself. For example, 6,7-dibromoquinoline-5,8-dione (B3062177) can be produced from 5-aminoquinolin-8-ol (B76478) sulphate. This is achieved by treating the starting material with a solution of potassium bromate (B103136) in aqueous hydrobromic acid at elevated temperatures (50-60 °C). orientjchem.org
Once formed, these dibrominated diones can be modified. A key diversification strategy involves the reaction of the dione with nucleophiles. In one study, 6,7-dibromoquinoline-5,8-dione was reacted with 2-amino-5-bromopyrazin-3-thiol in a condensation reaction catalyzed by anhydrous sodium carbonate. This reaction yielded a mixture of two isomeric angular triazabenzophenothiazine-5-ones, demonstrating the dione's utility in constructing complex heterocyclic systems. orientjchem.org
Another powerful method for diversification is the chemoselective displacement of a bromine atom on the quinoline-5,8-dione core. Research into Sphingosine Kinase (SphK) inhibitors has utilized 7-bromo-quinoline-5,8-dione as a key intermediate. mdpi.com The C(7) bromine can be selectively displaced by a range of phenols, installing a lipophilic tail via an ether linkage. This nucleophilic aromatic substitution reaction provides a facile route to novel quinoline-5,8-dione analogues. mdpi.com Similarly, modifications at other positions, such as the C2 position of the quinolinedione ring, have been explored to generate derivatives with varied biological activities. mdpi.comresearchgate.net
| Starting Dione | Modifying Reagent/Conditions | Resulting Structure Class | Reference |
|---|---|---|---|
| 6,7-Dibromoquinoline-5,8-dione | 2-Amino-5-bromopyrazin-3-thiol, Anhydrous Sodium Carbonate, Benzene/DMF, Reflux | Triazabenzophenothiazine-5-ones | orientjchem.org |
| 7-Bromo-quinoline-5,8-dione | Various phenols | C(7) Ether-linked quinoline-5,8-diones | mdpi.com |
Chemical Transformations and Derivatization of Brominated Quinoline Compounds
Nucleophilic Substitution Reactions on Brominated Quinoline (B57606) Rings
The electron-withdrawing nature of the quinoline ring system, coupled with the presence of halogens, facilitates nucleophilic substitution reactions.
Copper-promoted methoxylation of 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) has been studied. researchgate.net This reaction can lead to the formation of monomethoxides and dimethoxides. researchgate.net For instance, the reaction of 6,8-dibromo-1,2,3,4-tetrahydroquinoline with sodium methoxide (B1231860) in the presence of copper(I) iodide can yield 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176) and 8-bromo-6-methoxy-1,2,3,4-tetrahydroquinoline. researchgate.net With prolonged reaction times, the formation of 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline is observed. researchgate.net Aromatization of this dimethoxy compound can then lead to 6,8-dimethoxyquinoline. researchgate.net
The synthesis of 2-aryl-6,8-dibromo-4-methoxyquinolines can be achieved through an iodine-methanol mediated oxidative-aromatization of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones. researchgate.net
Table 1: Examples of Methoxylation Products from Brominated Quinolines
| Starting Material | Reagents | Product(s) | Reference |
| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | NaOMe, CuI | 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline, 8-bromo-6-methoxy-1,2,3,4-tetrahydroquinoline, 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline | researchgate.net |
| 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones | I₂, MeOH | 2-aryl-6,8-dibromo-4-methoxyquinolines | researchgate.net |
The conversion of bromoquinolines to their corresponding cyano derivatives is a valuable transformation. 6,8-dibromoquinoline (B11842131) can be converted to mono- and dicyano derivatives. researchgate.net This transformation can be achieved by treating 6,8-dibromoquinoline with n-butyllithium followed by trapping with an appropriate electrophile. researchgate.net Nickel-catalyzed cyanation of aryl chlorides with zinc cyanide has also been reported as a general and mild method. nih.gov
Carbon-Carbon Bond Formation via Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, enabling the synthesis of complex quinoline derivatives.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. libretexts.org This reaction is widely used for the arylation and vinylation of brominated quinolines. mdpi.com For example, 2,8-dibromoquinoline (B1372101) can undergo selective Pd-catalyzed coupling at the 2-position, followed by lithium-bromine exchange and reaction with an electrophile to yield 2-(alkyl/aryl)-8-bromoquinolines. acs.org
Furthermore, the Suzuki-Miyaura cross-coupling of 2-aryl-6,8-dibromo-4-methoxyquinoline derivatives with arylvinylboronic acids results in the formation of 2-aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines. researchgate.net The reaction typically employs a palladium catalyst and a base. libretexts.org
Table 2: Suzuki-Miyaura Cross-Coupling Reactions on Brominated Quinolines
| Brominated Quinoline | Coupling Partner | Catalyst System | Product | Reference |
| 2,8-dibromoquinoline | Various | Pd catalyst | 2-(alkyl/aryl)-8-bromoquinolines | acs.org |
| 2-aryl-6,8-dibromo-4-methoxyquinolines | Arylvinylboronic acids | Pd(0)(PPh₃)₄ | 2-aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines | researchgate.net |
The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a key method for introducing alkynyl groups onto the quinoline core. gold-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper co-catalyst. gold-chemistry.org Brominated 2-trifluoromethylquinolines have been successfully used in palladium-catalyzed Sonogashira reactions to produce various alkynylated quinolines in good to excellent yields. nih.gov The reaction of 6,7-dibromoquinoline-5,8-dione (B3062177) with terminal alkynes via palladium catalysis also yields alkynylquinoline-5,8-diones. researchgate.net
The Stille reaction provides another avenue for C-C bond formation, involving the coupling of an organotin compound with an organic electrophile, catalyzed by palladium. wikipedia.org While less common for this specific substrate, it remains a powerful tool in organic synthesis. uwindsor.ca
Electrophilic Aromatic Substitution on Brominated Quinoline Scaffolds
Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. pressbooks.pub The reactivity of the quinoline ring towards electrophiles is influenced by the presence of the nitrogen atom and the bromine substituents. The nitrogen atom in the quinoline ring is deactivating, making the ring less reactive towards electrophilic attack compared to benzene (B151609). organicchemistrytutor.com The bromine atoms are also deactivating but are ortho, para-directing. lkouniv.ac.in
The bromination of 8-substituted quinolines has been studied under various conditions. acgpubs.org For example, the bromination of 8-hydroxyquinoline (B1678124) can lead to a mixture of mono- and dibromo derivatives, including 5,7-dibromo-8-hydroxyquinoline. acgpubs.org The direct bromination of the quinoline ring itself can be challenging due to its electron-deficient nature. thieme-connect.com However, the use of N-bromosuccinimide (NBS) can facilitate the bromination of tetrahydroquinolines, leading to the formation of bromoquinolines. rsc.org
Functional Group Modifications at the Hydroxyl Moiety of Brominated Quinolinols
The hydroxyl group of brominated quinolinols, such as 5,7-dibromoquinolin-8-ol, is a prime target for functionalization. Modification at this position, primarily through the formation of ethers and esters, can significantly alter the compound's solubility, lipophilicity, and steric profile.
The conversion of the phenolic hydroxyl group of 5,7-dibromoquinolin-8-ol into an ether is a common strategy. O-methylation, for example, has been successfully achieved to produce 5,7-dibromo-8-methoxyquinoline (B102607). In one reported synthesis, 5,7-dibromoquinolin-8-ol was treated with sodium hydroxide (B78521) (NaOH) in water, followed by the addition of dimethyl sulfate (B86663) (Me₂SO₄). acgpubs.orgresearchgate.net The reaction mixture was initially stirred at a low temperature (-10 °C) before being heated to 70-80 °C to complete the transformation. acgpubs.org
Beyond methylation, other O-alkylation reactions have been explored. The synthesis of 5,7-dibromo-8-isopropoxy-quinoline was accomplished by reacting 5,7-dibromoquinolin-8-ol with 2-bromopropane, demonstrating the feasibility of introducing larger alkyl groups at the oxygen center. google.com These reactions typically proceed via the formation of a phenoxide ion, which then acts as a nucleophile, displacing a halide or other leaving group from an alkylating agent in a classic Williamson ether synthesis. byjus.comlibretexts.org
Table 2: O-Alkylation and O-Methylation Derivatives of 5,7-Dibromoquinolin-8-ol
| Compound Name | Starting Material | Reagents | Product |
|---|
The Williamson ether synthesis provides a versatile platform for creating a wide array of ether derivatives from brominated quinolinols. tcichemicals.commasterorganicchemistry.com This has been demonstrated in the synthesis of more complex, multi-ring systems. For example, a one-pot protocol involving the Williamson reaction has been used to synthesize carboxyl-substituted bisquinoline systems. researchgate.net In this approach, 5,7-dibromoquinolin-8-ol acts as the nucleophile, reacting with an ethyl 2-(halomethyl)quinoline-3-carboxylate to form a complex ether linkage, ultimately yielding products like 6-[(5,7-Dibromoquinolin-8-yloxy)methyl]- byjus.comCurrent time information in Bangalore, IN.dioxolo[4,5-g]quinoline-7-carboxylic acid after subsequent hydrolysis. researchgate.net
The formation of ester derivatives from the hydroxyl group of brominated quinolinols is another important transformation, often employed in prodrug strategies. google.com The esterification reaction typically involves reacting the hydroxyl group with a carboxylic acid or, more commonly, a more reactive acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a base or acid catalyst. medcraveonline.combyjus.com This reaction converts the phenolic hydroxyl into an ester functional group, which can be designed to be cleaved in vivo by esterase enzymes, releasing the active parent drug. google.com For instance, a generic esterification could involve reacting 5,7-dibromoquinolin-8-ol with an acyl chloride (e.g., acetyl chloride) in the presence of a non-nucleophilic base to yield the corresponding acetate (B1210297) ester.
Coordination Chemistry of Brominated Quinolinol Ligands
Ligand Properties of Dibrominated Quinolinols
Dibrominated quinolinols are a class of organic compounds that function as versatile ligands in coordination chemistry. Their ability to form stable chelate rings with metal ions makes them valuable in various chemical applications. wikipedia.org The specific positioning of the bromine atoms and the hydroxyl group on the quinoline (B57606) ring influences their coordination behavior.
5,7-Dibromoquinolin-8-ol, a well-studied dibrominated quinolinol, exhibits robust chelation with a wide range of metal ions. Chelation involves the formation of two or more coordinate bonds between the ligand and a central metal ion, resulting in a stable ring structure known as a chelate. wikipedia.org In the case of 5,7-dibromo-8-quinolinol, the deprotonated hydroxyl group and the nitrogen atom of the quinoline ring act as the two coordinating sites. This bidentate chelation leads to the formation of a five-membered ring with the metal ion.
The chelation process is influenced by factors such as pH. The acidic nature of the hydroxyl group means that deprotonation is often necessary for coordination to occur, making the extraction and complexation of metal ions pH-dependent. researchgate.net For instance, the extraction of heavy lanthanides(III) with 5,7-dibromo-8-hydroxyquinoline is more efficient in lower pH ranges compared to the non-brominated 8-hydroxyquinoline (B1678124) due to the higher acid dissociation constant of the dibromo derivative. researchgate.net
The resulting metal chelates often exhibit enhanced stability, which is attributed to the "chelate effect"—the thermodynamic preference for the formation of chelate complexes over complexes with monodentate ligands. wikipedia.org This stability makes 5,7-dibromo-8-quinolinol an effective ligand for the separation and determination of metal ions. dntb.gov.ua
The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. 5,7-Dibromoquinolin-8-ol typically functions as a bidentate ligand, coordinating through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group. nih.govnih.gov This N,O-bidentate coordination is the most common mode observed in its metal complexes.
The coordination of 5,7-dibromo-8-quinolinol to a metal center results in the formation of a stable five-membered chelate ring. The geometry of the resulting complex is influenced by the coordination number and the electronic configuration of the metal ion. For example, in palladium(II) complexes, the ligand contributes to a square-planar geometry around the metal center. nih.govxray.cz In lanthanide(III) complexes, where higher coordination numbers are common, multiple dibromo-8-hydroxyquinoline ligands and other co-ligands, such as water molecules, surround the central metal ion. nih.gov
While bidentate coordination is predominant, the versatility of the quinoline scaffold allows for the design of related ligands with different denticities. For example, modifying the quinoline backbone with additional donor groups can lead to tridentate or polydentate ligands, expanding the range of possible coordination geometries and complex stabilities. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with dibrominated quinolinols is typically achieved by reacting a salt of the desired metal with the ligand in a suitable solvent. sysrevpharm.orgjchemlett.com The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
Several mononuclear and isostructural lanthanide(III) complexes with 5,7-dibromo-8-quinolinol (H-BrQ) have been synthesized and characterized. nih.gov These complexes, with the general formula [Ln(BrQ)₃(H₂O)₂], where Ln can be Samarium (Sm), Europium (Eu), Terbium (Tb), or Dysprosium (Dy), are formed by the reaction of the corresponding lanthanide salt with the ligand. nih.gov The crystal structure of these complexes reveals that the lanthanide ion is coordinated to three bidentate 5,7-dibromo-8-quinolinate ligands and two water molecules. nih.gov
The synthesis of these complexes often involves dissolving the lanthanide salt and the ligand in an appropriate solvent mixture, followed by precipitation and crystallization. nih.gov The resulting complexes have been investigated for their potential applications, including their luminescent properties. rsc.org
Table 1: Examples of Lanthanide(III) Complexes with 5,7-Dibromo-8-quinolinol
| Complex | Lanthanide Ion | Reference |
|---|---|---|
| [Sm(BrQ)₃(H₂O)₂]·0.5H₂O | Samarium (Sm) | nih.gov |
| [Eu(BrQ)₃(H₂O)₂]·1.33EtOH·0.33H₂O | Europium (Eu) | nih.gov |
| [Tb(BrQ)₃(H₂O)₂]·0.5H₂O | Terbium (Tb) | nih.gov |
Palladium(II) forms stable square-planar complexes with 5,7-dibromoquinolin-8-ol. Neutral complexes of the type [Pd(dBrQ)₂], where dBrQ is the deprotonated 5,7-dibromoquinolin-8-ol ligand, have been synthesized. xray.cz In these complexes, two bidentate ligands coordinate to the palladium(II) center. xray.cz
Ionic palladium(II) complexes with 5,7-dibromoquinolin-8-ol have also been prepared. nih.govnih.gov For example, the complex NH₂(CH₃)₂[PdCl₂(dBrQ)] consists of a square-planar [PdCl₂(dBrQ)]⁻ anion, where the palladium atom is coordinated to two chloride ligands and one bidentate 5,7-dibromoquinolin-8-ol ligand. The negative charge is balanced by a dimethylammonium cation. nih.gov The synthesis of these ionic complexes can be achieved by reacting the appropriate palladium salt with the ligand in the presence of a suitable counter-ion source. nih.govnih.gov
These palladium complexes have been studied for their potential biological activities. nih.govnih.gov
Table 2: Examples of Palladium(II) Complexes with 5,7-Dibromoquinolin-8-ol
| Complex | Type | Reference |
|---|---|---|
| [Pd(dBrQ)₂] | Neutral | xray.cz |
| NH₂(CH₃)₂[PdCl₂(dBrQ)] | Ionic | nih.gov |
| K[PdCl₂(dBrQ)] | Ionic | nih.gov |
X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of crystalline coordination compounds. spuvvn.eduijcce.ac.irwalisongo.ac.id Single-crystal X-ray diffraction studies have been instrumental in elucidating the precise coordination environment of the metal ions in complexes with dibrominated quinolinols.
For the lanthanide(III) complexes with 5,7-dibromo-8-quinolinol, X-ray crystallography has confirmed their mononuclear and isostructural nature, showing the coordination of three ligands and two water molecules to the central metal ion. nih.gov
In the case of palladium(II) complexes, diffraction studies have provided detailed information about their molecular geometry. The neutral complex [Pd(dBrQ)₂] was found to be centrosymmetric, with the palladium(II) atom at the center of symmetry, coordinated by two bidentate ligands in a square-planar arrangement. xray.cz For the ionic complex NH₂(CH₃)₂[PdCl₂(dBrQ)], X-ray analysis revealed a square-planar geometry for the [PdCl₂(dBrQ)]⁻ anion, with the deprotonated ligand coordinated to the palladium atom through its nitrogen and oxygen atoms. nih.gov These structural details are crucial for understanding the chemical and physical properties of these coordination compounds.
Mechanistic Studies of Metal-Ligand Interactions
The formation and structure of metal complexes with brominated quinolinol ligands are governed by a variety of factors, including the nature of the metal ion, the substitution pattern on the quinoline ring, and the reaction conditions. Mechanistic studies help elucidate the preferred coordination environments and the electronic and steric drivers behind complex formation.
Investigation of Coordination Geometries (e.g., Square-Planar, Octahedral)
The spatial arrangement of ligands around a central metal atom, known as coordination geometry, is a fundamental aspect that dictates the physical and chemical properties of a complex. numberanalytics.comwikipedia.org Brominated quinolinol ligands, acting as bidentate chelating agents through their phenolic oxygen and heterocyclic nitrogen atoms, can form complexes with various geometries, most notably square-planar and octahedral. researchgate.netscirp.org
Square-Planar Geometry: This geometry is common for d⁸ metal ions such as Palladium(II), Platinum(II), and Gold(III). numberanalytics.com Studies on palladium(II) complexes with 5,7-dihalo-8-quinolinol ligands, including 5,7-dibromo-8-quinolinol, have shown the formation of neutral [Pd(XQ)₂] complexes. xray.cz In these structures, two deprotonated quinolinol ligands coordinate to the Pd(II) center in a bidentate fashion. The resulting geometry is typically a distorted square-planar configuration. xray.cznih.gov The distortion from an ideal square-planar geometry is evident in the N-Pd-O bite angles, which are often less than 90° due to the constraints of the five-membered chelate ring. For instance, in the complex [Pd(dBrQ)₂] (where dBrQ = 5,7-dibromo-8-quinolinol), the N-Pd-O angle is 83.31(9)°. xray.cz
Long-range intermolecular interactions can further influence the coordination environment. In some crystal structures of these square-planar complexes, interactions between the palladium atom and carbon atoms of aromatic rings from adjacent molecules can lead to an elongated tetragonal bipyramidal (or pseudo-octahedral) geometry. xray.cz
Octahedral Geometry: Octahedral geometry, involving six-coordination, is one of the most common arrangements in transition metal complexes. numberanalytics.comwikipedia.org Metal ions like Cobalt(II), Nickel(II), and Iron(III) frequently adopt this geometry. ajrconline.org For example, a series of Cobalt(II) complexes with mixed ligands of 5,7-dihalo-8-quinolinol and 2,2′-bipyridine derivatives have been synthesized and characterized. acs.org In these compounds, the Co(II) atom is six-coordinated, bonded to two deprotonated dihalo-quinolinol ligands and one bidentate 2,2'-bipyridine (B1663995) derivative, resulting in a distorted octahedral geometry. acs.org Similarly, copper(II) can also form six-coordinate complexes. While often forming square-planar complexes, under certain conditions, copper can achieve a tetragonal bipyramidal geometry, a variant of octahedral, by coordinating with additional solvent molecules (like DMF) in the axial positions. mdpi.com
Table 1: Examples of Coordination Geometries in Metal Complexes with Brominated Quinolinols This table is interactive. Click on the headers to sort.
| Metal Ion | Ligand | Ancillary Ligand(s) | Coordination Geometry | Reference(s) |
|---|---|---|---|---|
| Palladium(II) | 5,7-Dibromo-8-quinolinol | None | Distorted Square-Planar | xray.cz |
| Cobalt(II) | 5,7-Dihalo-8-quinolinol | 2,2′-Bipyridine | Distorted Octahedral | acs.org |
| Copper(II) | 5,7-Dinitro-8-quinolinol | Dimethylformamide (DMF) | Tetragonal Bipyramidal | mdpi.com |
| Copper(II) | 5-Chloro-7-bromo-8-quinolinol | None | Square-Planar | mdpi.com |
| Palladium(II) | 5,7-Dichloro-8-quinolinol | None | Distorted Square-Planar | xray.cz |
Impact of Steric and Electronic Factors on Complex Formation
The stability, geometry, and reactivity of metal complexes are profoundly influenced by the steric and electronic properties of the ligands involved. nih.gov In brominated quinolinols, the position and number of bromine substituents, along with other groups on the quinoline scaffold, play a crucial role.
Electronic Factors: The electronic nature of the quinolinol ligand is significantly modified by its substituents. Bromine atoms are electron-withdrawing groups; their presence on the quinoline ring decreases the electron density on the aromatic system and influences the basicity of the coordinating nitrogen atom and the acidity of the hydroxyl group. This modification of the ligand's electronic properties affects the strength of the metal-ligand bonds. A more electron-withdrawing substituent pattern can lead to stronger Lewis acidity of the metal center in the complex, potentially influencing its reactivity and biological activity. acs.org The electronic effects of substituents can be a key factor in tuning the properties of the resulting metal complexes for specific applications. researchgate.net
Steric Factors: Steric hindrance, arising from the spatial bulk of the ligands, is a critical determinant of coordination geometry and number. chemrxiv.org The presence of bulky substituents, like bromine atoms, near the coordination site can prevent the approach of multiple ligands, favoring lower coordination numbers. For instance, while many metal ions prefer an octahedral arrangement, significant steric crowding from bulky ligands can force the adoption of a square-planar or tetrahedral geometry. core.ac.uk In the case of 6,8-Dibromoquinolin-5-ol, the bromine atom at position 8 is adjacent to the nitrogen donor atom, which could introduce considerable steric strain upon chelation. This steric clash could potentially lead to longer metal-nitrogen bonds or more distorted coordination geometries compared to its 5,7-dibromo isomer, where the bromine atoms are further from the coordinating nitrogen. The interplay between steric demand and the preferred coordination number of the metal ion is a key factor that dictates the final structure of the complex. uni-muenchen.de For example, increasing steric bulk around a metal can enforce a lower coordination number, which in turn alters the electronic properties at the metal center. chemrxiv.org
Advanced Research Applications of Brominated Quinoline Compounds
Utilization in Organic Light-Emitting Diodes (OLEDs) Based on Fluorescent Characteristics
The luminescent properties of quinoline (B57606) derivatives are of great interest for the development of organic light-emitting diodes (OLEDs). The efficiency and color of the emitted light can be tuned by adding different substituent groups to the quinoline core. unesp.br
In a comparative study of three different quinoline ligands for OLED applications, 5,7-dibromo-8-hydroxyquinoline, an isomer of 6,8-Dibromoquinolin-5-ol, demonstrated the highest fluorescent response. researchgate.netresearchgate.net This finding led to its selection as a fluorescent material for the fabrication of a prototype OLED device. researchgate.net The device, constructed using a spin-coating technique with the 5,7-dibromo-8-hydroxyquinoline as the light-emitting layer, was successfully operated, and its illumination spectrum was characterized. researchgate.net While the parent quinoline molecule does not exhibit significant fluorescence, the introduction of substituents and additional phenyl groups can enhance electron delocalization, leading to a bathochromic shift (a shift to longer wavelengths) and increased fluorescence quantum yield. unesp.br The fluorescence properties of such compounds are also influenced by environmental factors, such as the polarity of the solvent. unesp.br
Unexpectedly, in some hybrid organic-inorganic materials containing 5,7-dichloro-8-hydroxyquinolinium, the presence of bromine in the inorganic anion led to enhanced fluorescence intensity compared to chlorine. acs.org This was attributed to specific anion-π interactions and weaker interactions with water molecules in the crystal lattice, which typically quench fluorescence. acs.org These findings highlight the complex interplay of factors that govern the fluorescent behavior of halogenated quinolines and their potential in optoelectronic applications.
Table 1: Photophysical Properties of Substituted Quinoline Derivatives in Ethanol
| Compound | Substituent(s) | Max. Absorption Wavelength (λmax) | Fluorescence Quantum Yield (%) |
|---|---|---|---|
| 1 | None (Quinoline backbone) | 272 nm | - |
| 2 | Nitro, Phenyl | 335 nm | 0.25% |
| 3 | Amino, Phenyl | 375 nm | 65.33% |
| 4 | Dimethylamine, Phenyl | 388 nm | 57.70% |
Data sourced from a study on the photophysical properties of quinoline derivatives, demonstrating the effect of substituents. unesp.br
Analytical Methodologies and Sensing Applications
The ability of the hydroxyquinoline scaffold to chelate metal ions makes its derivatives, including brominated forms, valuable in analytical chemistry for detecting and quantifying metals.
Solid-phase extraction (SPE) is a widely used technique to preconcentrate trace amounts of metal ions from complex matrices before their determination by methods like flame atomic absorption spectrometry (FAAS) or inductively coupled plasma atomic emission spectroscopy (ICP-AES). Chelating resins, which contain functional groups that selectively bind to specific metal ions, are central to this process.
A solid-phase extraction method was developed for the preconcentration of cadmium and lead from soil samples using a resin made of 5,7-dibromoquinoline-8-ol embedded in a benzophenone (B1666685) matrix. bioline.org.brbioline.org.br This material effectively captured the target metal ions, allowing for their subsequent determination by FAAS. bioline.org.br In a separate study focused on molybdenum, a different chelating resin based on aniline-formaldehyde was synthesized. bioline.org.brbioline.org.brresearchgate.net This resin demonstrated a high affinity for molybdate (B1676688) ions at an optimal pH of 5, with a sorption capacity of 3.1 mg/g. bioline.org.brbioline.org.br The molybdenum could be effectively recovered from the resin using 0.5 M nitric acid, and the resin could be reused for at least 20 cycles without a significant loss of capacity. bioline.org.brbioline.org.br While this specific resin did not use a dibromoquinoline, the study showcases the principles of using chelating polymers for the selective enrichment of metal ions from environmental samples. bioline.org.brbioline.org.br
Table 2: Performance of an Aniline-Formaldehyde Chelating Resin for Molybdenum Preconcentration
| Parameter | Value |
|---|---|
| Optimal pH for Sorption | 5 bioline.org.brbioline.org.br |
| Sorption Capacity | 3.1 mg/g bioline.org.brbioline.org.br |
| Optimal Eluting Agent | 0.5 M Nitric Acid bioline.org.brbioline.org.br |
| Reusability | >20 cycles bioline.org.brbioline.org.br |
| Recovery from Spiked Water | >82% bioline.org.br |
This table summarizes the key performance indicators for a chelating resin used for molybdenum determination, illustrating the effectiveness of such analytical systems. bioline.org.brbioline.org.br
Fluorescent sensors are powerful tools for metal ion detection due to their high sensitivity, selectivity, and potential for real-time analysis in biological and environmental systems. nih.govnih.gov Quinoline derivatives are frequently employed as fluorophores in these sensors. rsc.org Their mechanism often relies on processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF), where the binding of a metal ion alters the electronic structure of the molecule, leading to a change in its fluorescence intensity or wavelength. mdpi.com
A highly sensitive and selective spectrophotometric method was developed for the determination of trace amounts of cadmium using 5,7-dibromo-8-hydroxyquinoline (DBHQ). nih.gov In a slightly acidic solution, DBHQ reacts with cadmium to form a distinct greenish-yellow chelate with a maximum absorbance at 396 nm. nih.gov The method demonstrated a linear response for cadmium concentrations ranging from 0.1 to 30 µg/mL and was not affected by a large excess of over 50 other cations and anions. nih.gov Its effectiveness was validated through the analysis of cadmium in standard reference materials and various environmental and biological samples. nih.gov While this particular application uses absorption rather than fluorescence, the underlying principle of selective chelation is fundamental to the design of fluorescent probes as well. The strong chelating ability of the dibromo-hydroxyquinoline structure is key to its utility in detecting metal ions. nih.gov
Mechanistic Studies of Biomolecular Interactions
The interaction of quinoline derivatives and their metal complexes with biological macromolecules like DNA and enzymes is a critical area of research, particularly for the development of new therapeutic agents.
Metal complexes containing 8-hydroxyquinoline (B1678124) derivatives have been extensively studied for their ability to bind to DNA, a key mechanism for many anticancer drugs. nih.gov The planar structure of the quinoline ring allows it to insert itself between the base pairs of the DNA double helix, a binding mode known as intercalation. nih.govbohrium.com
Studies on lanthanide metal complexes with 5,7-dibromo-8-quinolinol (H-BrQ) have shown that these complexes interact more strongly with DNA than the free ligand itself. researchgate.net Various analytical techniques, including UV-VIS spectroscopy, circular dichroism, and viscosity measurements, have indicated that intercalation is the most probable mode of binding for these complexes. researchgate.net The binding of these complexes to DNA can be strong, with binding constants (Kb) on the order of 10⁴ to 10⁵ L·mol⁻¹. europeanreview.org The formation of such metal complexes can enhance the biological activity of the parent quinoline compound. For instance, zinc complexes of other halogenated 8-hydroxyquinoline derivatives have also been shown to bind to DNA and exhibit significant cytotoxicity against cancer cell lines. mdpi.com
Table 3: DNA Binding Characteristics of Dibromo-8-hydroxyquinoline Metal Complexes
| Compound/Complex | Proposed Binding Mode | Key Findings |
|---|---|---|
| Lanthanide complexes of 5,7-dibromo-8-quinolinol | Intercalation researchgate.net | Complexes interact more strongly with DNA than the free ligand. researchgate.net |
| General metal complexes of quinoline derivatives | Intercalation, Groove Binding, Electrostatic nih.goveuropeanreview.org | Binding constants can be in the range of 10⁴–10⁵ L·mol⁻¹. europeanreview.org |
This table highlights the primary mode of DNA interaction for metal complexes of dibromo-8-hydroxyquinoline derivatives. nih.govresearchgate.neteuropeanreview.org
Quinoline-based compounds are known to be potent inhibitors of various enzymes that are critical for cell survival and proliferation, making them attractive candidates for drug development. nih.govresearchgate.net One of the most important targets is topoisomerase I (Top1), an enzyme essential for relaxing DNA supercoiling during replication and transcription. core.ac.uk
Numerous studies have focused on designing quinoline derivatives as Top1 inhibitors. acs.orgmdpi.comresearchgate.net The mechanism of action for many of these compounds involves acting as a "poison" rather than a catalytic inhibitor. They bind to the transient complex formed between Top1 and DNA, stabilizing this "cleavage complex" (Top1cc). acs.org This prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks and ultimately triggering cell death. For example, a novel quinoline-based compound was found to inhibit human Top1 with high potency (IC₅₀ value of 29 ± 0.04 nM) by trapping the Top1-DNA cleavage complexes both in vitro and in living cells. acs.org The planar nature of the quinoline ring system is thought to be important for this inhibitory activity, likely facilitating its interaction with the enzyme-DNA interface. mdpi.com Beyond topoisomerases, quinoline derivatives have also been shown to inhibit a wide range of other enzymes, including acetylcholinesterase, carbonic anhydrases, and various kinases, demonstrating the broad therapeutic potential of this chemical scaffold. nih.govmdpi.comnih.gov
Theoretical and Computational Investigations of Brominated Quinoline Systems
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. nrel.govrsdjournal.orgrsc.orgresearchgate.netabinit.org These methods allow for the computation of various molecular properties, including the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. For instance, the energy gap between the HOMO and LUMO can indicate the molecule's stability and reactivity. scielo.org.za
In the context of quinoline (B57606) derivatives, DFT calculations have been used to study the effects of substituents on the electronic properties of the quinoline scaffold. mdpi.com The introduction of bromine atoms, which are electron-withdrawing groups, can significantly alter the electron density distribution across the molecule. nih.gov This, in turn, influences the molecule's electrostatic potential and its ability to interact with other molecules. scielo.org.za
Calculations can provide data on bond lengths, bond angles, and Mulliken atomic charges, offering a detailed picture of the molecule's geometry and charge distribution. nrel.govresearchgate.net For example, a study on 5,7-dibromo-8-methoxyquinoline (B102607) reported precise Br-C bond lengths and angles, contributing to a better understanding of its crystal structure. researchgate.net Furthermore, DFT can be used to predict spectroscopic properties, such as UV-Vis spectra, by calculating electronic transition energies. scielo.org.zabohrium.com
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 2-chlorobenzene-1,4-diol | DFT/6-31G | - | - | 5.46 scielo.org.za |
| 2,5-dichlorobenzene-1,4-diol | DFT/6-311G | - | - | 5.33 scielo.org.za |
| Iridium Complex 1 | TD-DFT/B3LYP | - | - | 2.60 bohrium.com |
| Iridium Complex 2 | TD-DFT/B3LYP | - | - | 2.38 bohrium.com |
| Iridium Complex 3 | TD-DFT/B3LYP | - | - | 2.68 bohrium.com |
| Iridium Complex 4 | TD-DFT/B3LYP | - | - | 2.62 bohrium.com |
Molecular Dynamics Simulations for Ligand-Biomolecule Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with biological macromolecules. nih.govresearchgate.netrsc.orgembl-hamburg.de These simulations model the physical movements of atoms and molecules over time, providing insights into conformational changes and binding events. researchgate.netnih.gov
For quinoline-based compounds, MD simulations can be employed to investigate their interactions with biological targets such as proteins and nucleic acids. researchgate.net These simulations can reveal the stability of ligand-biomolecule complexes and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. pnnl.gov For example, MD simulations have been used to study the interaction of quinoline derivatives with enzymes, elucidating the binding modes and conformational changes that occur upon complex formation. nih.gov
The insights gained from MD simulations are valuable for understanding the molecular basis of a compound's biological activity and for guiding the design of new derivatives with improved properties. nih.gov
| Parameter | Description | Relevance |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. embl-hamburg.de | Determines the accuracy of the simulation. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures. | Indicates the stability of the simulated system over time. nih.gov |
| Interaction Energy | The energy associated with the non-bonded interactions between the ligand and the biomolecule. | Provides an estimate of the binding affinity. |
Computational Modeling of Coordination Compounds and Ligand-Metal Affinities
Computational modeling is extensively used to study the coordination chemistry of quinoline derivatives and their affinities for various metal ions. uni-heidelberg.de These methods can predict the geometry of metal complexes and provide insights into the nature of the metal-ligand bonding. cas.cn
For 8-hydroxyquinoline (B1678124) derivatives, which are known to be excellent chelating agents, computational studies can determine the stability of their metal complexes and predict their coordination modes. researchgate.netresearchgate.net The affinity of a ligand for a particular metal ion can be quantified by calculating the binding energy of the resulting complex. cas.cn
Studies on 5-nitro-8-hydroxyquinoline-proline hybrids have demonstrated the formation of mono and bis complexes with various metal ions, and in some cases, tris complexes. The metal binding affinity was determined to follow the order: Cu(II) > Zn(II) > Fe(II) > Fe(III). nih.gov Such computational investigations are crucial for the rational design of chelating agents for various applications, including in medicinal chemistry and materials science. researchgate.netmdpi.com
| Ligand | Metal Ion | Binding Affinity Order | Reference |
|---|---|---|---|
| 5-nitro-8-hydroxyquinoline-proline hybrid | Cu(II), Zn(II), Fe(II), Fe(III) | Cu(II) > Zn(II) > Fe(II) > Fe(III) | nih.gov |
Structure-Activity Relationship (SAR) Studies via Computational Approaches (Excluding Efficacy Data)
Computational Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. rroij.comrjraap.com These approaches, including Quantitative Structure-Activity Relationship (QSAR) models, aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their activities. nih.govdovepress.commdpi.comarabjchem.org
For quinoline derivatives, computational SAR studies have been employed to identify key structural features that are important for their biological effects. dovepress.comarabjchem.orgresearchgate.net For instance, the presence of electron-withdrawing groups like bromine at specific positions on the quinoline ring has been shown to be favorable for certain activities. nih.gov In some cases, the position of halogen substituents significantly impacts the activity, with different positional isomers exhibiting varying effects. arabjchem.org
These computational models, often developed using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide 3D contour maps that visualize the regions around a molecule where steric, electrostatic, and hydrophobic properties are correlated with activity. dovepress.commdpi.com This information is invaluable for the rational design and optimization of new compounds with desired properties.
| Structural Feature | Observed Influence | Computational Method | Reference |
|---|---|---|---|
| Electron-donating vs. electron-withdrawing groups | Electron-donating groups can be favorable for some activities, while electron-withdrawing groups like bromine can enhance others. nih.govdovepress.com | 3D-QSAR (CoMFA, CoMSIA) | nih.govdovepress.com |
| Halogen substitution pattern | The position of halogen atoms (e.g., 2-bromo vs. 4-bromo) can significantly alter activity. arabjchem.org | SAR analysis | arabjchem.org |
| Hydrophobic and Hydrophilic Substituents | Hydrophobic groups at certain positions can favor activity, while hydrophilic groups at other positions can be beneficial. mdpi.com | CoMSIA | mdpi.com |
Future Research Directions and Unexplored Avenues for 6,8 Dibromoquinolin 5 Ol
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
Currently, dedicated synthetic routes for 6,8-Dibromoquinolin-5-ol are not well-documented in scientific literature, presenting a primary and essential area for research. The development of efficient and regioselective synthetic methods is the gateway to accessing this compound for further study.
Future work should focus on two main strategies:
Building the Quinoline (B57606) Core: This approach involves starting with a pre-functionalized benzene (B151609) ring. For instance, a key intermediate like 2,4-dibromo-5-aminophenol could be subjected to classic quinoline syntheses such as the Skraup or Doebner-von Miller reactions. The challenge lies in the potential for low yields or undesired side reactions due to the sterically hindered and electronically deactivated nature of the aniline (B41778) precursor. Modern multicomponent reactions (MCRs) could offer a more convergent and efficient alternative. nih.gov
Functionalizing the Pre-formed Quinoline: An alternative strategy begins with quinolin-5-ol, followed by regioselective bromination. The directing effects of the hydroxyl group and the quinoline nitrogen would need to be carefully navigated to achieve the desired 6,8-dibromo substitution pattern, avoiding the formation of other isomers. rsc.orgresearchgate.net Advanced C-H activation methodologies, which have shown success in the regioselective functionalization of other quinolines, could provide a powerful tool for directly and selectively installing the bromine atoms. researchgate.net
A comparative study of these potential routes, as outlined in the table below, would be a critical first step.
| Proposed Synthetic Strategy | Potential Precursors | Key Challenges | Advantages |
| Skraup/Doebner-von Miller | 2,4-dibromo-5-aminophenol, glycerol/α,β-unsaturated carbonyl | Harsh reaction conditions, potential for low regioselectivity and yield. | Utilizes classic, well-understood reactions. |
| Friedländer Annulation | 2-amino-3,5-dibromobenzaldehyde, active methylene (B1212753) compound | Synthesis of the substituted benzaldehyde (B42025) precursor. | Generally milder conditions, high convergence. |
| Regioselective Bromination | Quinolin-5-ol, N-Bromosuccinimide (NBS) or Br₂ | Controlling regioselectivity to avoid other isomers (e.g., 5,7-dibromo). | Potentially fewer steps if selectivity can be achieved. |
| C-H Activation/Halogenation | Quinolin-5-ol, Palladium/Copper catalyst, Bromine source | Catalyst screening, optimization of directing group effects. | High atom economy, potential for exceptional regioselectivity. nih.gov |
This table outlines hypothetical research pathways for the synthesis of this compound, as specific experimental data is not currently available.
Exploration of Advanced Functionalization Strategies for Diverse Derivatives
Once a reliable synthesis of this compound is established, the molecule can serve as a versatile scaffold for creating a library of novel derivatives. Future research should explore the reactivity of its three key functional sites: the phenolic hydroxyl group, the two carbon-bromine bonds, and the quinoline ring itself.
Reactions at the Hydroxyl Group: The C5-OH group can be readily converted into ethers and esters. This functionalization would not only serve to protect the hydroxyl group during subsequent reactions but also to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and electronic character.
Cross-Coupling from C-Br Bonds: The bromine atoms at the C6 and C8 positions are ideal handles for modern transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions could be employed to introduce a wide array of substituents, including aryl, alkyl, alkynyl, and amino groups. researchgate.net This would allow for the systematic extension of the π-conjugated system and the creation of complex molecular architectures.
Modification of the Quinoline Nucleus: The quinoline ring system can be further modified, for example, through N-oxidation to alter its electronic properties or through further electrophilic substitution if conditions can be found to overcome the deactivating effect of the existing bromine atoms.
In-depth Mechanistic Studies of Interactions in Material Science Applications
The unique electronic structure of this compound suggests its potential utility in material science. Quinoline derivatives are known components in organic light-emitting diodes (OLEDs), photovoltaic cells, and chemical sensors. rsc.orgresearchgate.net The presence of heavy bromine atoms in this compound could enhance spin-orbit coupling, potentially making its derivatives interesting candidates for phosphorescent materials.
Future research should focus on synthesizing derivatives and conducting in-depth mechanistic studies to understand their structure-property relationships. This would involve:
Photophysical Characterization: Measuring the absorption, fluorescence, and phosphorescence spectra, as well as quantum yields and excited-state lifetimes, of novel derivatives.
Electrochemical Analysis: Using techniques like cyclic voltammetry to determine the HOMO and LUMO energy levels, which are crucial for designing materials for organic electronics.
Coordination Chemistry: Investigating the ability of this compound and its derivatives to act as chelating ligands for various metal ions, similar to the well-studied 8-hydroxyquinoline (B1678124). iosrjournals.org The resulting metal complexes could exhibit novel catalytic, sensing, or luminescent properties.
Computational Predictions for Novel Reactivity and Ligand Design
Given the lack of experimental data, computational chemistry offers a powerful predictive tool to guide future research on this compound. Density Functional Theory (DFT) and other in silico methods can provide invaluable insights before embarking on extensive laboratory work.
Key areas for computational investigation include:
Reaction Modeling: Simulating potential synthetic routes to predict reaction barriers and thermodynamic stability, helping to identify the most promising conditions for achieving high efficiency and regioselectivity.
Property Prediction: Calculating the electronic properties (HOMO/LUMO energies, band gaps), simulated absorption spectra, and molecular electrostatic potential of virtual derivatives. This would enable the pre-screening of candidates for specific material science applications.
Ligand and Complex Simulation: Modeling the chelation of this compound with various metal centers to predict binding affinities, coordination geometries, and the electronic structures of the resulting complexes. This can accelerate the design of new catalysts, sensors, or phosphorescent metal-organic compounds.
| Computational Method | Research Target | Predicted Parameters | Potential Impact |
| Density Functional Theory (DFT) | Synthetic Route Viability | Transition state energies, reaction thermodynamics | Prioritize high-yield, selective synthetic pathways. |
| Time-Dependent DFT (TD-DFT) | Photophysical Properties | Excitation energies, absorption/emission wavelengths | Screen derivatives for OLED or sensor applications. |
| Molecular Docking/Dynamics | Ligand-Metal Interactions | Binding energies, coordination geometry | Guide the design of novel metal complexes for catalysis. |
This table presents potential applications of computational chemistry to guide the future experimental study of this compound.
Synergistic Approaches Combining Synthetic and Computational Research
The most efficient and innovative path forward for exploring the chemistry of this compound lies in a synergistic approach that tightly integrates computational prediction with experimental synthesis and characterization. This modern research paradigm creates a feedback loop where computational models guide experimental efforts, and experimental results are used to refine and validate the models.
For instance, computational screening could identify a derivative with an ideal predicted emission wavelength for a blue OLED. Synthetic chemists would then attempt its synthesis via a route deemed most feasible by reaction modeling. The synthesized compound's actual properties would be measured and compared to the predictions, allowing for the refinement of the computational models for greater accuracy in future predictions. This iterative cycle of design, synthesis, and analysis will accelerate the discovery of novel materials and applications based on the this compound scaffold, transforming it from an unexplored molecule into a valuable building block for next-generation technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
